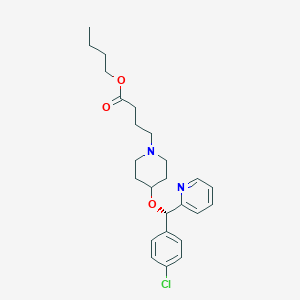
2-(1-Piperazinyl)ethoxyacetic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1-Piperazinyl)ethoxy]-acetic Acid Dihydrochloride is a chemical compound that features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Piperazinyl)ethoxy]-acetic Acid Dihydrochloride typically involves the reaction of piperazine with ethylene oxide, followed by the introduction of an acetic acid moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form.
化学反応の分析
Types of Reactions
[2-(1-Piperazinyl)ethoxy]-acetic Acid Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
[2-(1-Piperazinyl)ethoxy]-acetic Acid Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of [2-(1-Piperazinyl)ethoxy]-acetic Acid Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
2-Benzyl Benzimidazole: Known for its potent opioid effects.
Piperidine Benzimidazolone: Similar in structure but with distinct pharmacological properties.
Nicotinic Acid Compound with 7-(2-Hydroxyethyl)-3-Methyl-8-(1-Piperazinyl)-3,7-Dihydro-1H-Purine-2,6-Dione: Another compound featuring a piperazine ring with different functional groups.
Uniqueness
What sets [2-(1-Piperazinyl)ethoxy]-acetic Acid Dihydrochloride apart from these similar compounds is its specific chemical structure and the presence of the ethoxy-acetic acid moiety, which imparts unique chemical and biological properties.
特性
分子式 |
C8H18Cl2N2O3 |
|---|---|
分子量 |
261.14 g/mol |
IUPAC名 |
2-(2-piperazin-1-ylethoxy)acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O3.2ClH/c11-8(12)7-13-6-5-10-3-1-9-2-4-10;;/h9H,1-7H2,(H,11,12);2*1H |
InChIキー |
BJXXJVYOCJCZKE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCOCC(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)



![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)

